molecular formula C14H17F3N2O2 B1398601 Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate CAS No. 1089330-56-2

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Cat. No. B1398601
M. Wt: 302.29 g/mol
InChI Key: KATQWLUBZIPBMO-UHFFFAOYSA-N
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Description

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound with the molecular formula C14H17F3N2O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate consists of a pyridine ring attached to a piperidine ring via a carbonyl group . The pyridine ring carries a trifluoromethyl group, which is known to influence the biological activities and physical properties of compounds .

Scientific Research Applications

Chemical Synthesis and Industrial Applications

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate is a chemical compound that has been the subject of various studies, primarily in the context of chemical synthesis and its potential industrial applications. One significant application involves its role in the synthesis of vandetanib, a therapeutic agent. The synthesis of vandetanib involves complex chemical reactions where compounds like ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate act as intermediates, contributing to the formulation of the final product. This process is crucial, as it impacts the yield, purity, and commercial viability of the production (Mi, 2015).

Contributions to Analytical Chemistry and Chemosensing

In the realm of analytical chemistry and chemosensing, derivatives of pyridine, such as ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate, have shown significant promise. These compounds are recognized for their capability to bind selectively to various ions and neutral species, making them effective chemosensors. The review by Altaf et al. (2015) and Abu-Taweel et al. (2022) highlights the importance of pyridine derivatives in medicinal applications and their potential in the development of highly selective and effective chemosensors for detecting various species in different sample matrices, including environmental, agricultural, and biological samples (Altaf et al., 2015), (Abu-Taweel et al., 2022).

Future Directions

Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c1-2-21-13(20)10-6-8-19(9-7-10)12-5-3-4-11(18-12)14(15,16)17/h3-5,10H,2,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATQWLUBZIPBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-[6-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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